

# Bicyclo[4.1.0]heptane-7-carboxylic acid: A Comprehensive Technical Guide

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## Compound of Interest

**Compound Name:** Bicyclo[4.1.0]heptane-7-carboxylic acid

**Cat. No.:** B1346465

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For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the chemical and physical properties, synthesis, and potential applications of **Bicyclo[4.1.0]heptane-7-carboxylic acid**. The information is intended to serve as a technical resource for professionals in chemical research and drug development.

## Core Chemical Properties

**Bicyclo[4.1.0]heptane-7-carboxylic acid**, also known as 7-norcaranecarboxylic acid, is a saturated bicyclic compound. Its structure consists of a cyclohexane ring fused to a cyclopropane ring, with a carboxylic acid group attached to the bridgehead carbon of the cyclopropane. This unique strained ring system and the presence of a reactive carboxylic acid group make it a valuable building block in organic synthesis.

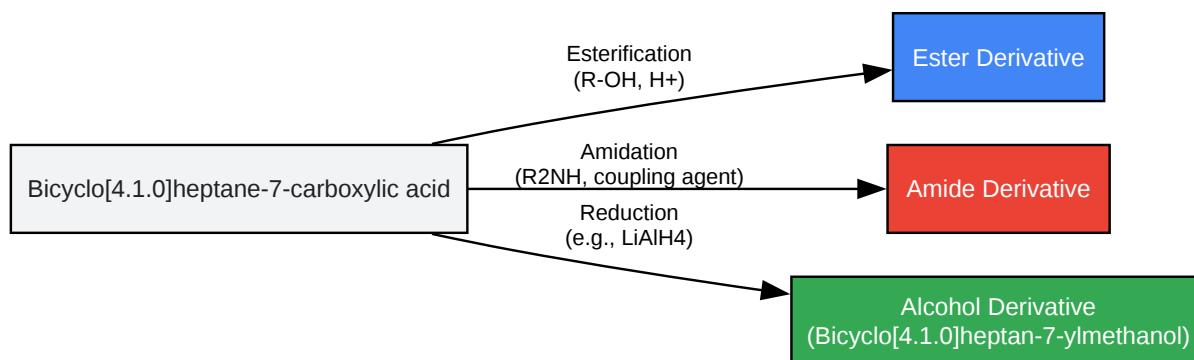
Table 1: Physical and Chemical Properties of **Bicyclo[4.1.0]heptane-7-carboxylic acid**

Property	Value	Reference
Molecular Formula	C <sub>8</sub> H <sub>12</sub> O <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	140.18 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
IUPAC Name	bicyclo[4.1.0]heptane-7-carboxylic acid	<a href="#">[1]</a>
CAS Number	41894-76-2, 313343-38-3	<a href="#">[1]</a>
Physical Form	Solid	<a href="#">[3]</a>
Melting Point	98 - 99 °C	<a href="#">[3]</a>
InChI Key	PTAWGJKWLLAAW-UHFFFAOYSA-N	<a href="#">[1]</a>
SMILES	C1CCC2C(C1)C2C(=O)O	<a href="#">[1]</a>

## Chemical Reactivity and Synthesis

The chemical behavior of **Bicyclo[4.1.0]heptane-7-carboxylic acid** is dominated by two key features: the reactivity of the carboxylic acid group and the stereochemistry of the bicyclic core.

The carboxylic acid moiety (C=O) is highly reactive and allows for a wide range of chemical transformations, making it a versatile intermediate for synthesizing more complex molecules.[\[4\]](#) [\[5\]](#) These reactions include esterification, amidation, and reduction to the corresponding alcohol.



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Caption: Reactivity of the Carboxylic Acid Group.

The bicyclo[4.1.0]heptane skeleton is commonly synthesized via the Simmons-Smith cyclopropanation reaction.<sup>[6][7]</sup> This reaction involves the stereospecific addition of a carbenoid species, typically generated from diiodomethane and a zinc-copper couple, to an alkene.<sup>[6][7]</sup> For the synthesis of the title compound, the starting material would be a cyclohexene derivative. The stereochemistry of the alkene is retained in the cyclopropane product.<sup>[8]</sup>

## Experimental Protocols

### A. Synthesis via Simmons-Smith Cyclopropanation

The following is a generalized experimental protocol for the Simmons-Smith reaction, which can be adapted for the synthesis of **Bicyclo[4.1.0]heptane-7-carboxylic acid** from a suitable cyclohexene precursor.<sup>[6][7][8]</sup>

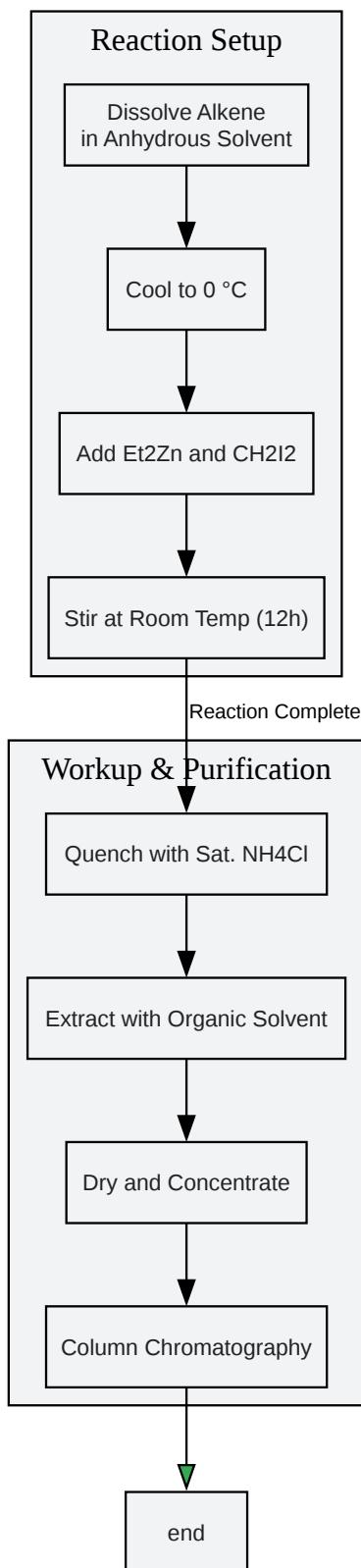
Materials:

- Alkene (e.g., a cyclohexene carboxylic acid derivative)
- Diiodomethane (CH<sub>2</sub>I<sub>2</sub>)
- Diethylzinc (Et<sub>2</sub>Zn) or Zinc-Copper couple (Zn-Cu)
- Anhydrous solvent (e.g., dichloromethane - CH<sub>2</sub>Cl<sub>2</sub>, diethyl ether)
- Inert atmosphere (Nitrogen or Argon)
- Quenching solution (e.g., saturated aqueous ammonium chloride - NH<sub>4</sub>Cl, sodium bicarbonate - NaHCO<sub>3</sub>)

Procedure (Furukawa Modification):<sup>[7][9]</sup>

- Under an inert atmosphere, dissolve the alkene substrate in the anhydrous solvent in a flame-dried flask.
- Cool the solution to 0 °C.

- Slowly add a solution of diethylzinc ( $\text{Et}_2\text{Zn}$ ) to the reaction mixture.
- Add diiodomethane ( $\text{CH}_2\text{I}_2$ ) dropwise to the mixture.
- Allow the reaction to warm to room temperature and stir for several hours (typically 12 hours), monitoring the reaction progress by TLC or GC.<sup>[8]</sup>
- Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of  $\text{NH}_4\text{Cl}$ .
- Extract the aqueous layer with the organic solvent (e.g.,  $\text{CH}_2\text{Cl}_2$ ).<sup>[8]</sup>
- Combine the organic layers, dry over an anhydrous salt (e.g.,  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography.<sup>[8]</sup>



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Caption: General Synthesis and Purification Workflow.

## Spectroscopic Data

Spectroscopic data is crucial for the characterization of **Bicyclo[4.1.0]heptane-7-carboxylic acid** and its derivatives. While a comprehensive dataset for the parent compound is not readily available in the aggregated search results, data for various derivatives have been published.

Table 2: Summary of Available Spectroscopic Data

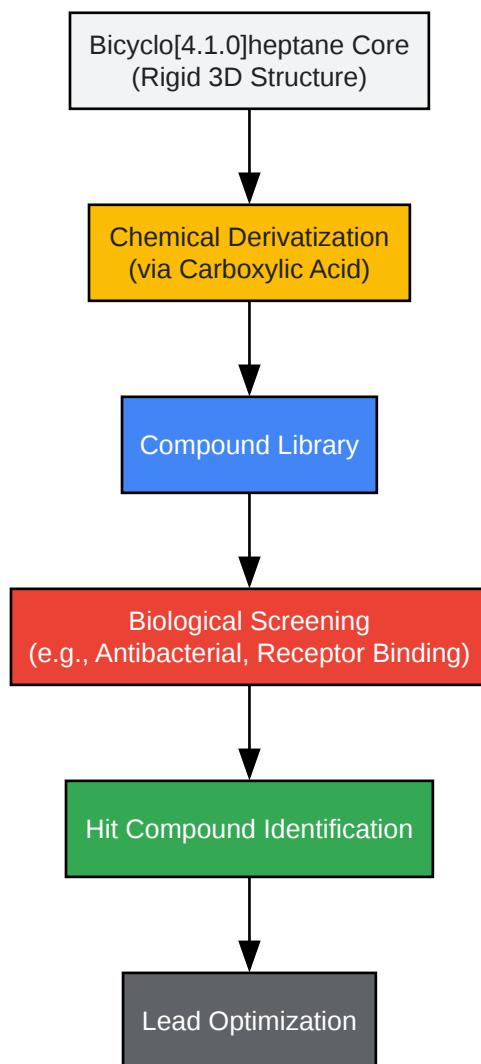
Technique	Compound	Observed Features	Reference
<sup>1</sup> H NMR	Bicyclo[4.1.0]heptane-7-carboxylic acid, 4-methylphenyl ester	Spectral data available.	<a href="#">[10]</a>
<sup>13</sup> C NMR	Methyl bicyclo[4.1.0]heptane-7-carboxylate	Spectral data available from a 1977 publication.	<a href="#">[11]</a>
FTIR	4-formyl-2-hydroxy bicyclo[4.1.0]heptane-7-carboxylic acid	O-H stretching at 3447.52 cm <sup>-1</sup> , C=C stretching at 2361.67 cm <sup>-1</sup> and 2101.30 cm <sup>-1</sup> , and a band at 1635.52 cm <sup>-1</sup> .	<a href="#">[12]</a>
GC-MS	Methyl bicyclo[4.1.0]heptane-7-carboxylate	Mass spectrometry data available in the NIST library.	<a href="#">[11]</a>
GC-MS	4-formyl-2-hydroxy bicyclo[4.1.0]heptane-7-carboxylic acid	Used for structural identification.	<a href="#">[12]</a>

## Biological Activity and Applications

The bicyclo[4.1.0]heptane scaffold is a rigid three-dimensional structure that is of significant interest in medicinal chemistry and drug discovery.[\[13\]](#) These frameworks are considered promising starting points for the development of new therapeutic agents.[\[13\]](#)

A specific derivative, 4-formyl-2-hydroxy **bicyclo[4.1.0]heptane-7-carboxylic acid**, produced by the bacterium *Streptomyces rochei*, has demonstrated antibacterial activity, with a notable zone of inhibition against *Staphylococcus aureus*.<sup>[12]</sup> This finding suggests that derivatives of **Bicyclo[4.1.0]heptane-7-carboxylic acid** could be explored for the development of new antibiotics.

Furthermore, derivatives of this bicyclic system have been investigated as melanin-concentrating hormone receptor R1 (MCHR1) antagonists, which are targets for the treatment of obesity.<sup>[13][14]</sup> The rigid conformational nature of the bicyclo[4.1.0]heptane core can be advantageous in designing ligands with high affinity and selectivity for biological targets.



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Caption: Role in Drug Discovery Pipeline.

## Safety and Handling

**Bicyclo[4.1.0]heptane-7-carboxylic acid** is classified as a hazardous substance.<sup>[4]</sup> It is known to cause skin irritation and serious eye damage.<sup>[3]</sup> Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound.<sup>[3]</sup> Work should be conducted in a well-ventilated area or a fume hood.<sup>[3]</sup>

Table 3: GHS Hazard Information

Hazard Statement	Description
H315	Causes skin irritation. <sup>[15]</sup>
H319	Causes serious eye irritation. <sup>[15]</sup>
H335	May cause respiratory irritation. <sup>[15]</sup>

Precautionary Statements: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P362, P403+P233, P405, P501.<sup>[4]</sup>  
<sup>[15]</sup>

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- To cite this document: BenchChem. [Bicyclo[4.1.0]heptane-7-carboxylic acid: A Comprehensive Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1346465#bicyclo-4-1-0-heptane-7-carboxylic-acid-chemical-properties>]

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